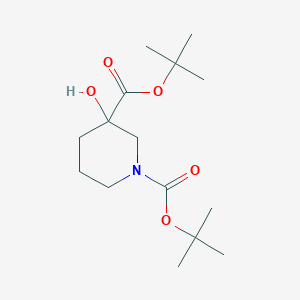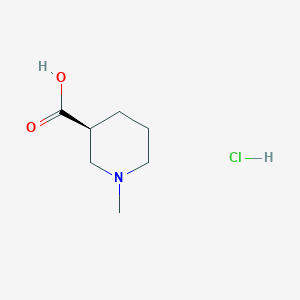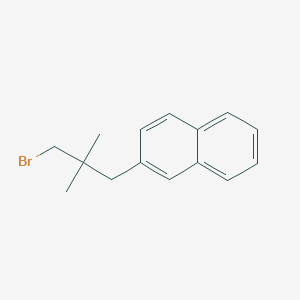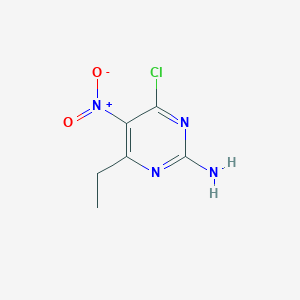
Di-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-di-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate is an organic compound that features a piperidine ring substituted with tert-butyl groups and a hydroxyl group
Preparation Methods
The synthesis of 1,3-di-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters under controlled conditions. The reaction conditions often include the use of solvents such as methanol or hexane and may require specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
1,3-di-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-di-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s behavior in various chemical and biological contexts .
Comparison with Similar Compounds
Similar compounds to 1,3-di-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate include 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate and 1-tert-butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate. These compounds share structural similarities but differ in the specific substituents on the piperidine ring.
Properties
Molecular Formula |
C15H27NO5 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
ditert-butyl 3-hydroxypiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H27NO5/c1-13(2,3)20-11(17)15(19)8-7-9-16(10-15)12(18)21-14(4,5)6/h19H,7-10H2,1-6H3 |
InChI Key |
FVNKEDLNEXPBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B13556908.png)

![2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers](/img/structure/B13556928.png)
![5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B13556952.png)
![3-Oxobicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13556954.png)


![2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13556962.png)
![2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide](/img/structure/B13556966.png)



![1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13556979.png)

